molecular formula C12H17BF3N3O2 B7953109 2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B7953109
M. Wt: 303.09 g/mol
InChI Key: BVGSHFWQNARDDE-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a complex organic compound with the molecular formula C11H18BN3O2. This compound is notable for its unique structure, which includes a pyridine ring substituted with hydrazinyl, dioxaborolan, and trifluoromethyl groups. These functional groups impart distinct chemical properties, making the compound valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Core: The pyridine core is synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Dioxaborolan Group: The dioxaborolan group is attached via a borylation reaction, often using bis(pinacolato)diboron as the boron source.

    Hydrazinyl Substitution: The final step involves the substitution of a hydrazinyl group onto the pyridine ring, typically using hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while substitution reactions can introduce a wide range of functional groups onto the pyridine ring.

Scientific Research Applications

2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through its functional groups. The hydrazinyl group can form hydrogen bonds and coordinate with metal ions, while the dioxaborolan group can participate in boron-mediated reactions. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine: Lacks the hydrazinyl group, affecting its ability to form hydrogen bonds and coordinate with metal ions.

    2-Hydrazinyl-5-(trifluoromethyl)pyridine: Lacks the dioxaborolan group, impacting its boron-mediated reactivity.

Uniqueness

2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BF3N3O2/c1-10(2)11(3,4)21-13(20-10)8-5-7(12(14,15)16)6-18-9(8)19-17/h5-6H,17H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGSHFWQNARDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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